molecular formula C23H22N6O4S B12143715 N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-t riazol-3-ylthio)]acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-t riazol-3-ylthio)]acetamide

Cat. No.: B12143715
M. Wt: 478.5 g/mol
InChI Key: MVWVLBGGJRLXFM-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a methoxyphenyl group, a furylmethyl group, a pyridyl group, and a triazolylthio group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic methods include:

    Amination Reactions: Introduction of the acetylamino group through amination reactions.

    Methoxylation: Addition of the methoxy group using methoxylation reactions.

    Furylmethylation: Incorporation of the furylmethyl group via furylmethylation.

    Pyridylation: Attachment of the pyridyl group through pyridylation reactions.

    Triazolylthio Formation: Formation of the triazolylthio group using triazole and thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2-furylmethyl)-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N6O4S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22N6O4S/c1-15(30)25-17-5-6-20(32-2)19(12-17)26-21(31)14-34-23-28-27-22(16-7-9-24-10-8-16)29(23)13-18-4-3-11-33-18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

MVWVLBGGJRLXFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

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